3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide
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Overview
Description
3-(Benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a combination of sulfonyl, thiazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Sulfonylation: The introduction of sulfonyl groups is achieved through sulfonyl chloride reagents. For instance, benzylsulfonyl chloride and 4-nitrophenylsulfonyl chloride can be used to introduce the respective sulfonyl groups.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with a suitable amine under coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product from nitro group reduction is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to the presence of the sulfonyl and nitrophenyl groups. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In materials science, the compound might be used in the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl groups could interact with amino acid residues, while the nitrophenyl group might engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-N-{5-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide: Similar structure but with a methyl group instead of a nitro group.
3-(Benzylsulfonyl)-N-{5-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide makes it unique compared to its analogs. The nitro group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or altering its chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-benzylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S3/c23-17(10-11-31(26,27)13-14-4-2-1-3-5-14)21-19-20-12-18(30-19)32(28,29)16-8-6-15(7-9-16)22(24)25/h1-9,12H,10-11,13H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVHLHYJNJRICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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